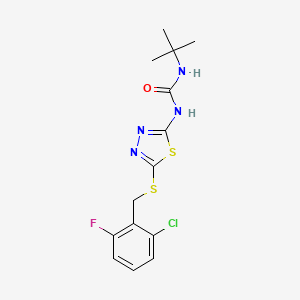![molecular formula C18H20N4O3 B3018824 Methyl (E)-4-oxo-4-[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]but-2-enoate CAS No. 2411329-54-7](/img/structure/B3018824.png)
Methyl (E)-4-oxo-4-[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]but-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (E)-4-oxo-4-[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]but-2-enoate is a complex organic compound featuring a triazole ring, a piperidine ring, and an enone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (E)-4-oxo-4-[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]but-2-enoate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Piperidine Ring Formation: The piperidine ring is often constructed through a Mannich reaction, where an amine, formaldehyde, and a ketone or aldehyde react to form the piperidine structure.
Enone Formation: The enone moiety is introduced through an aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the α,β-unsaturated carbonyl compound.
Final Coupling: The final step involves coupling the triazole and piperidine intermediates with the enone moiety under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the enone moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the enone or triazole rings, potentially converting the enone to an alcohol or reducing the triazole ring to a dihydrotriazole.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where various nucleophiles can replace hydrogen atoms or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for more extensive oxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Epoxides or carboxylic acids.
Reduction: Alcohols or dihydrotriazoles.
Substitution: Various substituted piperidine derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. The triazole ring is known for its bioactivity, making this compound a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects, particularly in treating diseases where modulation of specific biological pathways is beneficial. Its structure suggests it could interact with enzymes or receptors involved in disease processes.
Industry
Industrially, the compound could be used in the synthesis of pharmaceuticals or as an intermediate in the production of other bioactive compounds.
作用机制
The mechanism of action of Methyl (E)-4-oxo-4-[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]but-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds or π-π interactions with active sites, while the enone moiety can participate in Michael addition reactions, potentially inhibiting enzyme activity or modulating receptor function.
相似化合物的比较
Similar Compounds
Methyl (E)-4-oxo-4-[3-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]but-2-enoate: Lacks the phenyl group, which may affect its bioactivity and binding affinity.
Methyl (E)-4-oxo-4-[3-(3-phenyl-1H-1,2,3-triazol-5-yl)piperidin-1-yl]but-2-enoate: Contains a different triazole isomer, potentially altering its chemical reactivity and biological activity.
Uniqueness
The presence of the phenyl group in Methyl (E)-4-oxo-4-[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]but-2-enoate enhances its hydrophobic interactions and binding affinity with biological targets, making it a unique and potentially more effective compound in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
methyl (E)-4-oxo-4-[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]but-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-25-16(24)10-9-15(23)22-11-5-8-14(12-22)18-19-17(20-21-18)13-6-3-2-4-7-13/h2-4,6-7,9-10,14H,5,8,11-12H2,1H3,(H,19,20,21)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFVHURAPAMHHJ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)N1CCCC(C1)C2=NC(=NN2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=O)N1CCCC(C1)C2=NC(=NN2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,4-Dimethyl-2,3-dihydro-furo[3,2-c]quinoline-8-carboxylic acid](/img/structure/B3018741.png)
![2,6-difluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B3018743.png)

![N-(3,4-dimethoxyphenethyl)-4-(6-((4-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B3018746.png)
![7-Methyl-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3018748.png)

![Methyl 1-((3-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B3018752.png)



![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B3018757.png)

![N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methylbenzamide](/img/structure/B3018762.png)
![6-Ethoxy-3-azabicyclo[3.2.0]heptane](/img/structure/B3018763.png)
